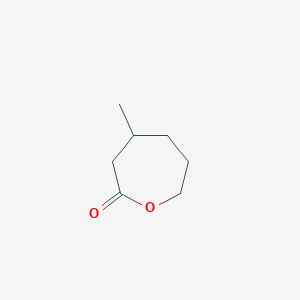

2-Oxepanone, 4-methyl-

Description

Contextualization within Lactone Chemistry and Cyclic Monomers

2-Oxepanone, 4-methyl- belongs to the family of lactones, which are cyclic esters. Specifically, it is a derivative of ε-caprolactone, featuring a seven-membered ring structure with a methyl group at the 4-position. acs.orgnih.gov Lactones are a critical class of monomers in polymer chemistry, primarily utilized in ring-opening polymerization (ROP) to produce aliphatic polyesters. tandfonline.comresearchgate.net This polymerization method is advantageous as it allows for the synthesis of high-molecular-weight polymers with controlled structures and narrow molecular weight distributions, which is often challenging to achieve through traditional polycondensation methods. nih.govtandfonline.com

The parent compound, ε-caprolactone, is one of the most extensively studied lactones, yielding poly(ε-caprolactone) (PCL), a biocompatible and biodegradable semi-crystalline polymer. nih.govmdpi.com The introduction of substituents onto the caprolactone (B156226) ring, as seen in 2-Oxepanone, 4-methyl-, is a key strategy to modify the properties of the resulting polyester (B1180765). nih.gov The methyl group in the 4-position fundamentally alters the polymer's ability to crystallize, leading to materials with distinct physical and mechanical properties compared to PCL. acs.orgacs.org

Table 1: Physicochemical Properties of 2-Oxepanone, 4-methyl-

| Property | Value |

|---|---|

| IUPAC Name | 4-methyloxepan-2-one |

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol |

| CAS Number | 2549-60-2 |

| Appearance | Liquid (at room temperature) |

Data sourced from PubChem CID 544782. nih.gov

Historical Development of Research on 2-Oxepanone, 4-methyl- and Related Structures

The journey into substituted caprolactones is built upon the foundational research of poly(ε-caprolactone). The polymerization of ε-caprolactone was first reported in the 1930s by Carothers. tandfonline.com For many decades, research focused on the polymerization of the unsubstituted monomer using various catalytic systems, including anionic, cationic, and coordination-insertion mechanisms. nih.govtandfonline.com

The exploration of substituted lactones like 2-Oxepanone, 4-methyl- emerged from the desire to fine-tune the properties of aliphatic polyesters for a wider range of applications. nih.gov A primary motivation was to overcome the limitations of PCL's semi-crystallinity and relatively slow degradation rate. Researchers began to investigate how adding substituents to the monomer ring could disrupt polymer chain packing and, consequently, alter properties like melting point, glass transition temperature, and elasticity. acs.orgacs.org This led to the synthesis and polymerization of various alkyl-substituted ε-caprolactones. The development of efficient and controlled polymerization techniques, particularly using organocatalysts and advanced metal-based catalysts like tin(II) bis(2-ethylhexanoate) (Sn(Oct)₂), has been crucial in advancing the study of these functional monomers. rsc.orgacs.org

Significance of 2-Oxepanone, 4-methyl- as a Monomer in Polymer Science

The principal significance of 2-Oxepanone, 4-methyl- lies in its ability to produce an amorphous, biodegradable polyester. acs.orgnih.gov The presence of the methyl group on the polymer backbone of P4MCL effectively hinders the close packing of polymer chains that is characteristic of PCL. acs.org This structural disruption results in a polymer that is completely amorphous with a very low glass transition temperature (Tg) of approximately -60 °C. acs.orgnih.gov

This amorphous nature is highly desirable for applications requiring flexibility and elasticity. Unlike the tougher, semi-crystalline PCL, P4MCL is a soft, rubbery material at room temperature. nih.govrsc.org This makes it an excellent candidate for creating soft tissue engineering scaffolds, highly stretchable bioelastomers, and biodegradable adhesives. acs.orgrsc.orgresearchgate.net

Furthermore, 2-Oxepanone, 4-methyl- can be copolymerized with ε-caprolactone to create random copolymers. This approach allows for the precise tailoring of material properties, such as crystallinity, mechanical strength, and degradation rate, by simply adjusting the monomer feed ratio. acs.org This tunability makes it a versatile tool for designing materials for specific biomedical and environmental applications. acs.orgacs.org

Table 2: Comparison of Homopolymers from ε-Caprolactone and 2-Oxepanone, 4-methyl-

| Property | Poly(ε-caprolactone) (PCL) | Poly(4-methyl-ε-caprolactone) (P4MCL) |

|---|---|---|

| Crystallinity | Semi-crystalline | Amorphous |

| Glass Transition (Tg) | ~ -60 °C | ~ -60 °C |

| Melting Point (Tm) | ~ 60 °C | Not applicable |

| State at Room Temp | Tough, flexible solid | Soft, rubbery liquid/solid |

| Key Feature | Shape-memory properties | Elasticity, flexibility |

Data compiled from multiple sources. nih.govmdpi.comacs.orgacs.orgnih.gov

Overview of Key Research Areas and Challenges

The study of 2-Oxepanone, 4-methyl- is an active area of research, focusing on harnessing its unique properties for advanced applications.

Key Research Areas:

Biodegradable Elastomers and Scaffolds: A major focus is the development of crosslinkable P4MCL-based materials. By introducing functional end-groups (e.g., acrylates, alkynes), the liquid-like P4MCL precursors can be cured using methods like photopolymerization to form robust, elastic, and biodegradable networks for soft tissue regeneration. nih.govrsc.orgresearchgate.net

Copolymerization for Tunable Properties: Research continues to explore the copolymerization of 4-MeCL with ε-caprolactone and other cyclic esters. This allows for the creation of a spectrum of materials with properties intermediate between the amorphous P4MCL and semi-crystalline PCL, tailored for specific applications like drug delivery. acs.org

Sustainable Polymer Synthesis: There is growing interest in producing 4-MeCL and its polymers from sustainable feedstocks. For instance, methyl-substituted caprolactones can potentially be derived from components of lignin (B12514952) bio-oils, offering a more economical and environmentally friendly route compared to petroleum-based sources. acs.orgumn.edu The use of non-toxic organocatalysts in polymerization also aligns with this goal. acs.org

Challenges:

Monomer Synthesis and Purity: The synthesis of 2-Oxepanone, 4-methyl-, typically via the Baeyer-Villiger oxidation of 4-methylcyclohexanone (B47639), requires careful control and purification steps to remove impurities that can affect polymerization. nih.gov Using mixed isomer feedstocks to reduce cost presents the challenge of understanding how different isomers affect polymerization kinetics and final polymer properties. acs.orgumn.edu

Polymerization Kinetics and Control: The reactivity of substituted lactones is highly dependent on the position of the substituent. rsc.org While the 4-methyl (γ-substituted) monomer polymerizes well, substituents at other positions can drastically slow down or even inhibit the reaction. rsc.org Achieving high molecular weights with low dispersity requires optimized catalytic systems and reaction conditions. researchgate.netrsc.orgnih.gov

Chemical Recyclability: While the resulting polyesters are biodegradable, there is also research into chemical recycling. Developing efficient catalytic processes for the ring-closing depolymerization to recover the monomer from the polymer is a significant challenge, requiring high temperatures and specialized setups. acs.org

Table 3: Common Catalytic Systems for Ring-Opening Polymerization of 2-Oxepanone, 4-methyl-

| Catalyst System | Type | Key Features |

|---|---|---|

| Tin(II) bis(2-ethylhexanoate) (Sn(Oct)₂) / Alcohol | Coordination-Insertion | Widely used, effective for high molecular weight polymers, but raises concerns about tin residue in biomedical applications. |

| Diphenyl Phosphate (B84403) (DPP) / Alcohol | Organocatalyst | Metal-free, avoids toxicity concerns, enables controlled polymerization of monomer mixtures. |

| Enzymes (e.g., Novozym 435) | Biocatalyst | Enables enantioselective polymerization under mild conditions, producing chiral polymers. |

Data compiled from multiple sources. acs.orgrsc.orgacs.org

Table of Mentioned Compounds

| Common Name / Abbreviation | IUPAC Name |

| 2-Oxepanone, 4-methyl- / 4-MeCL | 4-methyloxepan-2-one |

| ε-Caprolactone / CL | Oxepan-2-one |

| Poly(ε-caprolactone) / PCL | Poly(oxepan-2-one) |

| Poly(4-methyl-ε-caprolactone) / P4MCL | Poly(4-methyloxepan-2-one) |

| 4-methylcyclohexanone | 4-methylcyclohexan-1-one |

| Tin(II) bis(2-ethylhexanoate) / Sn(Oct)₂ | Tin(II) 2-ethylhexanoate (B8288628) |

| Diphenyl Phosphate / DPP | Diphenyl phosphate |

| Novozym 435 | Immobilized lipase (B570770) B from Candida antarctica |

| Poly(ethylene glycol) / PEG | Poly(oxyethylene) |

Structure

3D Structure

Properties

CAS No. |

2549-60-2 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

4-methyloxepan-2-one |

InChI |

InChI=1S/C7H12O2/c1-6-3-2-4-9-7(8)5-6/h6H,2-5H2,1H3 |

InChI Key |

CHXLFXLPKLZALY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCOC(=O)C1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Oxepanone, 4 Methyl

Chemo-Enzymatic Approaches to Chiral 2-Oxepanone, 4-methyl- Synthesis

Chemo-enzymatic methods combine the advantages of chemical and enzymatic catalysis to achieve transformations that are often difficult to accomplish by either method alone. These approaches are particularly valuable for the synthesis of chiral molecules like 2-Oxepanone, 4-methyl-, enabling the production of specific enantiomers required for advanced polymer applications.

The Baeyer-Villiger oxidation is a cornerstone reaction for the synthesis of lactones from cyclic ketones. wikipedia.orgorganic-chemistry.org This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, leading to ring expansion.

The primary precursor for the synthesis of 2-Oxepanone, 4-methyl- is 4-methylcyclohexanone (B47639). The Baeyer-Villiger oxidation of this prochiral ketone leads to the formation of the corresponding seven-membered ring lactone. rsc.orgnih.gov The reaction involves an oxidant, typically a peroxyacid, which reacts with the ketone to form a Criegee intermediate. nih.gov Subsequent rearrangement and migration of one of the alkyl groups result in the formation of the lactone. wikipedia.org

A common chemical oxidant used for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). nih.gov In a typical procedure, 4-methylcyclohexanone is dissolved in a solvent like dichloromethane (B109758) and treated with m-CPBA, often at reduced temperatures initially, followed by reaction at room temperature for an extended period to yield 4-methyl-ε-caprolactone. nih.gov

Various catalytic systems have been developed to improve the efficiency, selectivity, and sustainability of the Baeyer-Villiger oxidation of 4-methylcyclohexanone. These systems can be broadly categorized into biocatalysts and chemical catalysts.

Biocatalytic systems often employ enzymes such as lipases or specialized Baeyer-Villiger monooxygenases (BVMOs). nih.govmagtech.com.cn A notable chemo-enzymatic approach utilizes Candida antarctica lipase (B570770) B (CALB) in the presence of hydrogen peroxide. rsc.orgrsc.org In this system, the lipase catalyzes the in-situ formation of a peroxyacid from a carboxylic acid, which then acts as the oxidant for the ketone. nih.govresearchgate.net This method avoids the need to handle potentially unstable peroxyacids directly.

BVMOs are enzymes that naturally catalyze Baeyer-Villiger oxidations with high regio- and enantioselectivity. nih.gov They utilize molecular oxygen and a cofactor like NADPH to oxidize the ketone substrate. nih.govnih.gov

The table below summarizes key catalytic systems used in the Baeyer-Villiger oxidation of 4-methylcyclohexanone.

| Catalyst System | Precursor | Oxidant | Key Findings |

| Candida antarctica lipase B (CALB) / (±)-4-methyloctanoic acid | 4-methylcyclohexanone | 30% aq. H2O2 | Asymmetric oxidation produces enantioenriched (R)-4-methylcaprolactone. The mechanism involves kinetic resolution of the racemic carboxylic acid. rsc.org |

| meta-chloroperoxybenzoic acid (m-CPBA) | 4-methylcyclohexanone | m-CPBA | A standard chemical method for the synthesis of racemic 4-methyl-ε-caprolactone. nih.gov |

| Baeyer-Villiger Monooxygenases (BVMOs) | Cyclic Ketones | O2 / NADPH | These enzymes perform highly selective oxidations, though specific application data for 4-methylcyclohexanone requires further investigation. nih.gov |

The production of enantiomerically pure isomers of 2-Oxepanone, 4-methyl- is crucial for controlling the properties of the resulting polymers. Chemo-enzymatic methods have proven particularly effective in achieving high stereoselectivity.

A significant development is the asymmetric Baeyer-Villiger oxidation of prochiral 4-methylcyclohexanone. By using a combination of Candida antarctica lipase B (CALB), a racemic carboxylic acid such as (±)-4-methyloctanoic acid, and hydrogen peroxide, it is possible to produce (R)-4-methylcaprolactone with high enantiomeric excess. rsc.orgresearchgate.net The proposed mechanism for this asymmetric induction is based on the kinetic resolution of the racemic carboxylic acid by the lipase, which leads to an enantioenriched environment for the oxidation step. rsc.org This process provides a direct route to the enantioenriched lactone from a simple starting material. rsc.org

Baeyer-Villiger Oxidation Pathways for Ring Expansion

Novel Synthetic Routes and Process Innovations

Beyond traditional chemo-enzymatic methods, research is focused on developing more sustainable and economically viable synthetic pathways. This includes the use of renewable feedstocks and the optimization of reaction processes to minimize waste and energy consumption.

A promising sustainable route for the production of 2-Oxepanone, 4-methyl- starts from p-cresol (B1678582), a bio-renewable feedstock that can be derived from lignin (B12514952). researchgate.netresearchgate.net This two-step process aligns with the principles of green chemistry by utilizing biomass-derived starting materials.

The process involves two main chemical transformations:

Hydrogenation of p-cresol: The first step is the hydrogenation of p-cresol to produce 4-methylcyclohexanone. researchgate.netresearchgate.net

Baeyer-Villiger Oxidation: The resulting 4-methylcyclohexanone is then oxidized via the Baeyer-Villiger reaction to yield 4-methyl-ε-caprolactone. researchgate.netresearchgate.net

This pathway represents a significant advancement in producing monomers for biodegradable polymers from non-petroleum sources. researchgate.net Techno-economic analysis of this process has identified the catalyst selectivity in the Baeyer-Villiger oxidation step as a key parameter for improving the economic potential of this bio-renewable route. researchgate.net The development of efficient catalysts for both the hydrogenation and oxidation steps is critical for the industrial viability of this sustainable process.

Multi-step Reaction Optimization and Mechanism Elucidation

The synthesis of 2-Oxepanone, 4-methyl- via the Baeyer-Villiger oxidation is a multi-step process that begins with the nucleophilic addition of a peroxyacid to the carbonyl group of 4-methylcyclohexanone. This is followed by a rearrangement step to yield the final lactone product. The optimization of this reaction is crucial for achieving high yields and purity.

A common laboratory-scale synthesis involves the use of meta-chloroperoxybenzoic acid (m-CPBA) as the oxidant in a solvent such as dichloromethane. nih.gov The reaction is typically initiated at a low temperature, often in an ice water bath, to control the exothermic nature of the initial addition step. The reaction is then allowed to proceed at a controlled temperature for an extended period to ensure complete conversion. nih.gov

Reaction Mechanism:

The mechanism of the Baeyer-Villiger oxidation is well-established and proceeds through the formation of a key intermediate known as the Criegee intermediate. wikipedia.orgcommonorganicchemistry.com

Protonation of the Carbonyl Group: The reaction is often initiated by the protonation of the carbonyl oxygen of the 4-methylcyclohexanone by the peroxyacid. This increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The peroxyacid then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate.

Formation of the Criegee Intermediate: This tetrahedral intermediate rearranges to form the Criegee intermediate.

Migratory Insertion: The crucial step involves the migration of one of the alkyl groups from the ketone to the adjacent oxygen of the peroxy group. In the case of 4-methylcyclohexanone, there are two possible migrating groups. The regioselectivity of the Baeyer-Villiger oxidation is governed by the migratory aptitude of the substituents, which generally follows the order: tertiary alkyl > secondary alkyl > primary alkyl > methyl. commonorganicchemistry.com For 4-methylcyclohexanone, the more substituted carbon atom preferentially migrates, leading to the formation of 2-Oxepanone, 4-methyl-.

Lactone Formation and Carboxylic Acid Byproduct: The migration results in the formation of the lactone and a molecule of the corresponding carboxylic acid (in the case of m-CPBA, meta-chlorobenzoic acid).

The optimization of this reaction often involves fine-tuning several parameters to maximize the yield and selectivity.

| Parameter | Condition | Rationale |

| Oxidant | m-CPBA, peracetic acid, urea-hydrogen peroxide | Choice of oxidant can affect reaction rate, selectivity, and safety. |

| Solvent | Dichloromethane, ethyl acetate | The solvent must be inert to the reaction conditions and able to dissolve the reactants. |

| Temperature | 0°C to room temperature | Lower temperatures are often used initially to control the exothermic reaction, followed by a higher temperature to drive the reaction to completion. |

| Reaction Time | Several hours to a full day | Sufficient time is required for the reaction to go to completion. |

| Catalyst | Lewis acids, enzymes (lipases) | Catalysts can be used to accelerate the reaction and improve selectivity under milder conditions. |

Green Chemistry Principles in 2-Oxepanone, 4-methyl- Production

In recent years, there has been a significant push to develop more environmentally friendly methods for chemical synthesis, and the production of 2-Oxepanone, 4-methyl- is no exception. Green chemistry principles are being applied to the Baeyer-Villiger oxidation to reduce its environmental impact.

One of the key areas of focus is the replacement of traditional peroxyacids like m-CPBA, which can be hazardous and produce stoichiometric amounts of waste. A greener alternative is the use of hydrogen peroxide in combination with a catalyst. umn.edu Hydrogen peroxide is an attractive oxidant as its only byproduct is water. However, its reactivity is lower than that of peroxyacids, necessitating the use of a catalyst to activate it.

Another significant advancement is the use of biocatalysts, particularly enzymes, in what is known as chemo-enzymatic Baeyer-Villiger oxidation. teledynelabs.com Lipases, such as Candida antarctica lipase B (CALB), have been shown to be effective catalysts for this transformation. membrane-solutions.com The enzymatic approach offers several advantages:

High Selectivity: Enzymes can exhibit high regio- and enantioselectivity, which is particularly important when starting with prochiral ketones.

Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media or organic solvents at or near room temperature and neutral pH, reducing energy consumption and the need for harsh reagents.

Reduced Waste: The use of biodegradable catalysts and greener solvents minimizes the generation of hazardous waste.

A notable green method involves the use of urea-hydrogen peroxide (UHP) as the oxidant in combination with an immobilized lipase like Novozyme-435 in a solvent such as ethyl acetate. teledynelabs.com This system avoids the use of aqueous media, which can lead to hydrolysis of the lactone product.

| Green Chemistry Approach | Reagents/Catalysts | Advantages |

| Alternative Oxidants | Hydrogen peroxide | Byproduct is water, reducing waste. |

| Biocatalysis | Lipases (e.g., Candida antarctica lipase B) | High selectivity, mild reaction conditions, reduced waste. |

| Green Solvents | Ethyl acetate | Less toxic and more environmentally benign than chlorinated solvents. |

| Solid Oxidants | Urea-hydrogen peroxide (UHP) | Stable and safe to handle solid source of hydrogen peroxide. |

Purification Strategies for Monomeric 2-Oxepanone, 4-methyl-

The purity of the 2-Oxepanone, 4-methyl- monomer is critical for subsequent polymerization reactions. Impurities can act as chain terminators or affect the properties of the resulting polymer. Therefore, effective purification strategies are essential.

Chromatographic Techniques for Monomer Purity

Chromatographic techniques are powerful tools for the purification of organic compounds, including lactones. Silica (B1680970) gel column chromatography is a commonly employed method for removing impurities from the crude reaction mixture after the synthesis of 2-Oxepanone, 4-methyl-.

In this technique, a solution of the crude product is passed through a column packed with silica gel, a polar stationary phase. teledynelabs.com The separation is based on the differential adsorption of the components of the mixture onto the silica gel. The desired lactone, being a moderately polar compound, will have a different affinity for the silica gel compared to unreacted starting materials, the carboxylic acid byproduct, and any other side products.

The choice of the mobile phase, or eluent, is crucial for achieving good separation. A solvent system of appropriate polarity is selected to elute the components from the column at different rates. Typically, a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) is used, with the ratio adjusted to optimize the separation. The progress of the separation is often monitored by thin-layer chromatography (TLC).

| Chromatographic Method | Stationary Phase | Mobile Phase (Eluent) | Principle of Separation |

| Silica Gel Column Chromatography | Silica Gel | Hexane/Ethyl Acetate mixtures | Adsorption |

Distillation and Other Separation Processes

Distillation is another key technique for the purification of 2-Oxepanone, 4-methyl-, particularly for removing non-volatile impurities and for large-scale production. nih.gov Given that lactones can have relatively high boiling points, vacuum distillation is often the preferred method. wikipedia.orgbuschvacuum.com

Performing the distillation under reduced pressure lowers the boiling point of the compound, which helps to prevent thermal decomposition that might occur at higher temperatures. wikipedia.orgyoutube.com Prior to distillation, the crude product is typically subjected to a work-up procedure to remove the bulk of the impurities. This can include washing with a basic solution (e.g., sodium bicarbonate) to remove the acidic byproduct (e.g., meta-chlorobenzoic acid) and drying over an anhydrous salt (e.g., magnesium sulfate). nih.gov

For highly pure monomer required for polymerization, a final purification step involving drying over a desiccant like calcium hydride followed by vacuum distillation is often employed. researchgate.net This ensures the removal of any residual water, which can act as an initiator in ring-opening polymerization.

| Purification Technique | Description | Purpose |

| Washing | Extraction with an aqueous basic solution (e.g., NaHCO₃) | To remove acidic byproducts. |

| Drying | Treatment with an anhydrous salt (e.g., MgSO₄) | To remove residual water from the organic phase. |

| Vacuum Distillation | Distillation under reduced pressure | To purify the lactone by separating it from non-volatile impurities and to prevent thermal decomposition. |

| Drying over Desiccant | Treatment with a strong drying agent (e.g., CaH₂) | To remove trace amounts of water prior to polymerization. |

Polymerization of 2 Oxepanone, 4 Methyl and Copolymers

Ring-Opening Polymerization (ROP) Mechanisms

Ring-opening polymerization is the most effective route for producing high molecular weight polyesters from cyclic ester monomers like 2-Oxepanone, 4-methyl-. researchgate.net The mechanism of ROP can vary significantly depending on the type of initiator or catalyst used, which in turn influences the polymer's molecular weight, molecular weight distribution, and end-group composition. researchgate.net The primary mechanisms involved are anionic, cationic, and coordination-insertion polymerization. researchgate.net

Anionic ring-opening polymerization (AROP) of lactones is typically initiated by strong bases or nucleophiles, such as alkali metal alkoxides. In the case of ε-caprolactone, initiators like potassium tert-butoxide (t-BuOK) have been utilized. researchgate.net The polymerization proceeds via nucleophilic attack of the initiator on the carbonyl carbon of the monomer. This attack leads to the cleavage of the acyl-oxygen bond in the cyclic ester, which is the exclusive ring-opening pathway in anionic polymerization. researchgate.net

The propagating species is an alkoxide anion which then attacks another monomer molecule, continuing the chain growth. researchgate.net This process can be very rapid and is often conducted in solvents like tetrahydrofuran (B95107) at room temperature. researchgate.net While specific studies focusing solely on the anionic polymerization of 2-Oxepanone, 4-methyl- are less common, the mechanism is expected to follow that of its parent monomer, ε-caprolactone. The presence of the methyl group at the 4-position may introduce steric effects that could influence the rate of polymerization compared to the unsubstituted monomer. researchgate.net

Cationic ring-opening polymerization (CROP) offers another pathway to synthesize polyesters from lactones. This mechanism typically involves the use of cationic initiators, such as Group 4 metallocene/borate catalytic systems, which have been studied for the polymerization of ε-caprolactone. rsc.org The process is initiated by an active cationic species which activates the monomer. rsc.org

The proposed mechanism often involves an active chain-end (ACE) process, where the propagating chain end features a tertiary oxonium ion. rsc.org This is formed by the reaction of the cationic initiator with the monomer. Subsequent monomer molecules add to this active end, propagating the polymer chain. rsc.org A key feature of CROP is the activation of the monomer by the catalyst. For instance, in reactions catalyzed by onium-type catalysts, the interaction between the catalyst and the monomer leads to the formation of an activated complex, which then reacts with an initiator, such as a diol, to start the polymerization. zendy.io

Coordination-insertion is one of the most widely used and controlled mechanisms for the ROP of cyclic esters. researchgate.net It employs a variety of metal-based catalysts, ranging from simple metal alkoxides to more complex coordination compounds. mdpi.com The general mechanism involves the coordination of the monomer's carbonyl oxygen to the metal center of the catalyst. This is followed by the nucleophilic attack of an alkoxide group, which is part of the catalyst, on the carbonyl carbon of the coordinated monomer. This leads to the cleavage of the acyl-oxygen bond and the insertion of the monomer into the metal-alkoxide bond, thereby elongating the polymer chain. acs.orgnih.govnih.gov This mechanism often allows for excellent control over the polymer's molecular weight and results in polymers with narrow dispersity and well-defined end groups. researchgate.net

Tin(II) bis(2-ethylhexanoate), commonly known as tin(II) octoate or Sn(Oct)₂, is one of the most extensively used catalysts for the ROP of cyclic esters, including 2-Oxepanone, 4-methyl-. researchgate.netkobv.de It is highly efficient and is often used in conjunction with a co-initiator containing hydroxyl groups, such as an alcohol or even trace amounts of water. researchgate.netnih.gov The actual initiating species is believed to be a tin alkoxide, formed by the reaction of Sn(Oct)₂ with the alcohol. nih.gov

The polymerization proceeds via the coordination-insertion mechanism. nih.govnih.gov Studies on the copolymerization of 2-Oxepanone, 4-methyl- (MeCL) and ε-caprolactone (CL) using Sn(Oct)₂ have shown that the monomer reactivity ratios are close to unity, indicating a random distribution of the monomers within the final copolymer chain. researchgate.net This suggests that the methyl substituent on the caprolactone (B156226) ring does not significantly hinder its incorporation into the polymer chain under these conditions. researchgate.net High molecular weight PMCL can be achieved using Sn(Oct)₂ as a catalyst. researchgate.net

Table 1: ROP of ε-Caprolactone with Sn(Oct)₂/n-Hexanol Initiator System The following table presents data on the synthesis of poly(ε-caprolactone) (PCL) via bulk polymerization at different temperatures and initiator concentrations, demonstrating the effectiveness of the Sn(Oct)₂/n-Hexanol system. A similar performance is expected for the polymerization of 2-Oxepanone, 4-methyl-.

| Entry | Temp (°C) | [Sn(Oct)₂] (mol%) | Time (h) | Yield (%) | Mₙ ( g/mol ) |

| 1 | 140 | 0.5 | 4 | 85 | 1.6 x 10⁴ |

| 2 | 160 | 0.5 | 2 | 86 | 1.7 x 10⁴ |

| 3 | 180 | 0.5 | 1 | 84 | 1.7 x 10⁴ |

| 4 | 160 | 0.2 | 4 | 88 | 5.2 x 10⁴ |

| 5 | 160 | 0.1 | 6 | 89 | 9.0 x 10⁴ |

Data sourced from a study on the ROP of ε-caprolactone. nih.govnih.gov

Besides tin-based catalysts, a wide array of other organometallic complexes have been developed for the ROP of lactones. These often offer unique activities and control over the polymerization process.

Niobium (Nb) Complexes: Cationic niobium(V) alkoxide complexes have been shown to be active initiators for the living ROP of ε-caprolactone. acs.orgnih.gov These systems operate at elevated temperatures (e.g., 80 °C) and proceed via a classical coordination-insertion mechanism, offering good molecular weight control. acs.orgnih.gov

Rare-Earth Metal (RE) Complexes: Single-component rare-earth tris(4-tert-butylphenolate)s have been used as effective initiators for the ROP of ε-caprolactone. researchgate.net The polymerization is proposed to proceed through a coordination-insertion mechanism, with the reaction rate being first-order with respect to both monomer and initiator concentrations. researchgate.net

Titanium (Ti) and Vanadium (V) Complexes: Titanium and vanadium complexes supported by ONO-type Schiff base ligands have demonstrated catalytic activity in the ROP of ε-caprolactone. researchgate.net Titanium complexes, in particular, showed high activity, producing polycaprolactones with varying molecular weights depending on the reaction conditions. researchgate.net

Aluminum (Al) Complexes: Aluminum complexes are also widely studied catalysts for lactone polymerization. rsc.org

These diverse metal-based systems highlight the versatility of the coordination-insertion mechanism for producing polyesters with tailored properties.

In recent years, organocatalysis has emerged as a powerful, metal-free alternative for ring-opening polymerization. This approach avoids potential metal contamination in the final polymer, which is particularly important for biomedical applications. Various organic molecules, including acids and bases, can act as catalysts. nih.govnih.gov

Boric acid (B(OH)₃) has been investigated as a metal-free biocatalyst for the bulk ROP of ε-caprolactone, initiated by an alcohol such as benzyl (B1604629) alcohol. researchgate.net The proposed mechanism is an "activated monomer mechanism." In this process, the boric acid is believed to interact with and activate the monomer, making it more susceptible to nucleophilic attack by the initiator (alcohol). researchgate.net Kinetic studies have confirmed that the polymerization rate is first-order with respect to the monomer concentration. researchgate.net This system has also been successfully used for the synthesis of block copolymers, indicating a living nature of the polymerization. researchgate.net

Table 2: ROP of ε-Caprolactone Catalyzed by Boric Acid and Derivatives This table shows the results of bulk polymerization of ε-caprolactone (CL) using benzyl alcohol (BnOH) as an initiator and various boric acid-based catalysts.

| Catalyst | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI |

| Boric acid | 2 | 92 | 10,200 | 1.15 |

| Phenylboronic acid | 12 | 93 | 10,400 | 1.18 |

| 2-Thienylboronic acid | 6 | 95 | 10,600 | 1.16 |

| 2-Furanylboronic acid | 12 | 90 | 10,100 | 1.19 |

| 5-Pyrimidinylboronic acid | 24 | 85 | 9,600 | 1.22 |

Conditions: [CL]₀/[BnOH]₀/[Catalyst]₀ = 100/1/1, 130 °C. Data sourced from a study on the ROP of ε-caprolactone. researchgate.net

Enzymatic Ring-Opening Polymerization (e.g., Novozym 435)

Enzymatic ring-opening polymerization (eROP) has emerged as a green and highly selective alternative to traditional metal-catalyzed methods for polyester (B1180765) synthesis. Novozym 435, an immobilized form of Lipase (B570770) B from Candida antarctica (CALB), is a particularly effective biocatalyst for the polymerization of 4-methyl-ε-caprolactone.

The polymerization proceeds efficiently under mild conditions, often in bulk (solvent-free), which is advantageous from an environmental and industrial perspective. Research has shown that 4-MeCL is an excellent substrate for Novozym 435, exhibiting rapid polymerization rates. For instance, in a bulk polymerization at 60°C, a monomer conversion of 43% can be achieved in just 15 minutes.

A key feature of the Novozym 435-catalyzed polymerization of racemic 4-MeCL is its high enantioselectivity. The enzyme preferentially polymerizes the (S)-enantiomer, allowing for the synthesis of optically active, (S)-enriched poly(4-methyl-ε-caprolactone). The enantiomeric excess of the resulting polymer can be very high, reaching a maximum of 95% at approximately 47% monomer conversion at 60°C. This selectivity is remarkable, especially in a solventless system.

However, the introduction of the methyl group at the 4-position does influence the reaction kinetics compared to the unsubstituted ε-caprolactone. Studies quantifying the reaction rates have demonstrated that the polymerization rate for 4-MeCL is approximately half that of ε-caprolactone when catalyzed by Novozym 435. researchgate.netresearchgate.net This decrease in rate is attributed to steric hindrance from the methyl group near the ester linkage. Mechanistic studies suggest that for substituted lactones like 4-MeCL, the rate-determining step is likely the deacylation of the acyl-enzyme intermediate by the propagating polymer chain end, rather than the initial formation of the acyl-enzyme complex. researchgate.netresearchgate.net

| Temperature (°C) | Time | Monomer Conversion (%) | Polymer Mn (g/mol) | Polymer PDI | Polymer Enantiomeric Excess (eep %) |

|---|---|---|---|---|---|

| 60 | 15 min | 43 | - | - | - |

| 60 | 30 min | 47 | 5400 | 1.4 | 95 |

| 45 | 2 h | 46 | 3100 | 1.4 | 92 |

Copolymerization Strategies Involving 2-Oxepanone, 4-methyl-

Copolymerization is a versatile strategy to modify the properties of poly(4-methyl-ε-caprolactone), such as its crystallinity, degradation rate, and hydrophilicity, by incorporating other monomer units into the polymer chain.

Statistical Copolymerization with ε-Caprolactone

Statistical copolymerization of 4-methyl-ε-caprolactone (MeCL) with ε-caprolactone (CL) is a common approach to tune material properties. The resulting P(MeCL-co-CL) copolymers exhibit properties intermediate between the amorphous, low-Tg poly(4-methyl-ε-caprolactone) and the semi-crystalline poly(ε-caprolactone).

When this copolymerization is catalyzed by organometallic catalysts like Tin(II) bis(2-ethylhexanoate) (Sn(Oct)2), the monomer reactivity ratios for both CL and MeCL are estimated to be close to unity. researchgate.net This indicates a random distribution of the monomer units along the final copolymer chain. A key outcome of this random incorporation is the disruption of the polymer chain's ability to pack into a crystalline lattice. Consequently, the resulting copolymers tend to be more amorphous as the fraction of MeCL increases, which in turn affects their mechanical properties and degradation profiles. researchgate.net These random copolymers with varying MeCL content offer a range of materials with tunable properties suitable for biomedical applications like drug delivery.

Block Copolymer Synthesis (e.g., with Poly(ethylene oxide))

Amphiphilic block copolymers are of great interest for biomedical applications, particularly for forming nanoparticles and micelles for drug delivery. Block copolymers of 4-MeCL and poly(ethylene oxide) (PEO), a hydrophilic polymer, can be synthesized to create such structures.

The typical synthesis route involves using a PEO chain with a terminal hydroxyl group (e.g., poly(ethylene glycol) methyl ether, MePEG-OH) as a macroinitiator for the ring-opening polymerization of 4-MeCL, often in the presence of a catalyst like Sn(Oct)2. This "grafting from" approach yields a diblock copolymer, PEO-b-P(4-MeCL). The hydrophobic polyester block derived from 4-MeCL forms the core of self-assembled nanoparticles in an aqueous environment, while the hydrophilic PEO block forms the stabilizing corona. Studies have also reported the synthesis of block copolymers where the hydrophobic block is a statistical copolymer of 4-MeCL and CL, creating P(MeCL-co-CL)-b-PEO structures. This allows for further fine-tuning of the hydrophobic core's properties, such as its crystallinity and drug-loading capacity.

Graft Copolymer Architectures

Graft copolymers consist of a main polymer backbone with one or more side chains that are structurally distinct. Creating graft copolymers with a poly(4-methyl-ε-caprolactone) backbone is a sophisticated method to introduce new functionalities and properties. While specific examples detailing a P(4-MeCL) backbone are not abundant, the well-established "grafting from" methodology for PCL is directly applicable.

This strategy typically involves the initial synthesis of a copolyester backbone by copolymerizing 4-MeCL with a functionalized lactone monomer. A common functional comonomer is α-bromo-ε-caprolactone or α-chloro-ε-caprolactone. The resulting statistical copolymer, P(4-MeCL-co-α-BrCL), contains pendant alkyl bromide groups along its backbone. These bromine sites can then act as macroinitiators for a second, different polymerization reaction, such as Atom Transfer Radical Polymerization (ATRP). By using this macroinitiator to polymerize a different monomer (e.g., methyl acrylate), polymer side chains are grown directly from the P(4-MeCL) backbone, resulting in a well-defined graft copolymer architecture. This approach allows for the creation of complex macromolecules with a degradable polyester backbone and side chains that can impart specific properties like hydrophilicity or stimuli-responsiveness.

Terpolymerization Systems

Terpolymerization involves the polymerization of three distinct monomers to create a polymer with a combination of properties that cannot be achieved with homopolymers or copolymers. While research specifically detailing the terpolymerization of 4-methyl-ε-caprolactone is limited, the principles can be understood from related polyester systems.

A relevant synthetic strategy involves the copolymerization of multiple cyclic esters to form a terpolymer backbone. For example, a terpolymer can be synthesized via the ring-opening polymerization of D,L-lactide, glycolide, and a functionalized caprolactone like α-chloro-ε-caprolactone. acs.org This creates a random terpolymer backbone, P(LA-co-GA-co-α-ClCL), which combines the properties of all three monomers. Furthermore, the pendant chlorine groups from the functionalized caprolactone can be converted to azide (B81097) groups. These azide-functionalized backbones can then be used in "click" chemistry reactions, for instance, to attach alkyne-terminated side chains like poly(ethylene oxide), resulting in a graft terpolymer. acs.org This approach demonstrates how a terpolymer system can be designed to not only blend the characteristics of different polyesters but also to serve as a platform for further functionalization, creating highly complex and versatile macromolecular architectures.

Control of Polymer Architecture and Molecular Weight

Controlling the molecular weight and architecture (e.g., linear, star-shaped, branched) of poly(4-methyl-ε-caprolactone) is crucial for tailoring its physical properties, degradation kinetics, and processing characteristics for specific applications.

The molecular weight of enzymatically synthesized poly(4-methyl-ε-caprolactone) can be controlled through several reaction parameters. In systems initiated by an alcohol, the molecular weight (Mn) is primarily determined by the initial molar ratio of the monomer to the initiator, a characteristic of living-type polymerizations. Furthermore, the concentration of the enzyme catalyst (e.g., Novozym 435) also plays a role; at a given monomer conversion, a higher enzyme concentration generally leads to a lower average molecular weight, as more enzyme active sites are available to initiate polymer chains. mdpi.com

The architecture of the polymer can be precisely controlled by the choice of initiator. Using a monofunctional alcohol initiator like butanol results in a linear polymer chain with one hydroxyl end group. The synthesis of telechelic polymers, such as a poly(4-methyl-ε-caprolactone) diol, can be achieved by using a difunctional initiator like 1,4-benzenedimethanol (B118111). nih.gov

More complex, non-linear architectures such as star-shaped polymers can be synthesized by employing multi-functional initiators, often referred to as the "core-first" method. Polyols like glycerol (B35011) (3 hydroxyl groups), pentaerythritol (B129877) (4 hydroxyl groups), or dipentaerythritol (B87275) (6 hydroxyl groups) can initiate the ring-opening polymerization of 4-MeCL from each of their hydroxyl sites. This results in a polymer with multiple poly(4-methyl-ε-caprolactone) arms radiating from a central core, yielding 3-arm, 4-arm, or 6-arm star polymers, respectively. These star-shaped polymers exhibit distinct properties, such as lower solution viscosity and different degradation profiles, compared to their linear counterparts of similar molecular weight.

Kinetic Studies of Polymerization

The kinetics of the ring-opening polymerization of substituted caprolactones are critical for controlling the synthesis and achieving desired polymer characteristics. While specific kinetic data for 2-Oxepanone, 4-methyl- are not extensively detailed in isolation, the principles are well-established from studies of its parent monomer, ε-caprolactone (ε-CL), and other alkyl-substituted derivatives.

The ROP of caprolactones, commonly catalyzed by compounds like tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂), typically follows first-order kinetics with respect to the monomer concentration. semanticscholar.orgresearchgate.net The polymerization rate is significantly influenced by several factors:

Temperature: Increasing the reaction temperature generally leads to a higher reaction rate and increased monomer conversion. semanticscholar.orgbohrium.com

Catalyst/Initiator Concentration: The rate of polymerization increases with higher concentrations of the initiating system. nih.govnih.gov For instance, studies on ε-CL have determined activation energies (Ea) in the range of 64.9–80.4 kJ/mol, depending on the catalyst concentration. nih.govnih.gov

Monomer Structure: The presence and position of substituents on the caprolactone ring can dramatically influence reactivity. rsc.org Steric hindrance from the substituent can affect the approach of the catalytic species to the ester group. Research on various alkyl-substituted ε-caprolactones has shown that the substituent's position is a key determinant of the polymerization rate. rsc.org For 2-Oxepanone, 4-methyl-, the methyl group is at the γ-position. Studies have shown that δ-substituted monomers exhibit the fastest polymerization kinetics, whereas substitution at the ε-position significantly reduces the polymerization rate. rsc.org This indicates that the γ-position of the methyl group in 4-MeCL will impart a distinct kinetic profile compared to unsubstituted ε-CL.

Kinetic investigations are often performed using techniques like differential scanning calorimetry (DSC) under non-isothermal conditions or by tracking monomer consumption over time with ¹H NMR spectroscopy. nih.govnih.govrsc.org A typical kinetic plot of ln([M]₀/[M]t) versus time yields a straight line, confirming the first-order dependence on monomer concentration ([M]). semanticscholar.orgresearchgate.net

Molecular Weight Distribution and Dispersity Analysis

The molecular weight and its distribution are fundamental properties of poly(4-methyl-ε-caprolactone) that dictate its mechanical and physical characteristics. These parameters are precisely controlled by the stoichiometry of the polymerization reaction, specifically the molar ratio of the monomer to the initiator ([M]/[I]).

Gel permeation chromatography (GPC) is the standard technique used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ), which is the ratio of Mₙ to Mₙ (Đ = Mₙ/Mₙ). nih.gov For a controlled or "living" polymerization, the resulting polymers should have a narrow molecular weight distribution, with Đ values typically below 1.5.

The predictable relationship between the [M]/[I] ratio and the final molecular weight is a hallmark of controlled ROP. However, side reactions such as intermolecular or intramolecular transesterification can occur, particularly at high temperatures or after prolonged reaction times, leading to a broadening of the dispersity and a deviation from the theoretical molecular weight. semanticscholar.orgresearchgate.net

| Polymer System | [M]/[I] Ratio | Catalyst | Mₙ (g/mol) (Theoretical) | Mₙ (g/mol) (Experimental, GPC) | Dispersity (Đ) |

|---|---|---|---|---|---|

| Poly(ε-caprolactone) | 100:1 | Sn(Oct)₂ | 11,400 | 9,800 | 1.25 |

| Poly(ε-caprolactone) | 200:1 | Sn(Oct)₂ | 22,800 | 20,100 | 1.31 |

| Poly(ε-caprolactone) | 400:1 | Sn(Oct)₂ | 45,600 | 41,500 | 1.48 |

| Poly(4-methyl-ε-caprolactone) diol | 10:1 | Sn(Oct)₂ | 1,418 | 1,400 | 1.12 |

| Poly(4-methyl-ε-caprolactone) diol | 20:1 | Sn(Oct)₂ | 2,708 | 2,600 | 1.19 |

Note: Data for Poly(ε-caprolactone) is illustrative of typical ROP behavior. Data for Poly(4-methyl-ε-caprolactone) diol is adapted from related studies. nih.gov

End-Group Functionalization and Telechelic Polymers

A significant advantage of the ROP of 2-Oxepanone, 4-methyl- is the ability to introduce specific chemical functionalities at the polymer chain ends. This is achieved by using functional initiators or through post-polymerization modification. Polymers with reactive groups at both chain ends are known as telechelic polymers and serve as valuable macromolecular building blocks, or macroinitiators, for synthesizing more complex structures like block copolymers or cross-linked networks.

The most common approach to creating telechelic poly(4-methyl-ε-caprolactone) is to use a di-functional initiator, such as a diol. For example, the ROP of 4-MeCL initiated by 1,4-benzenedimethanol (BDM) in the presence of Sn(Oct)₂ yields poly(4-methyl-ε-caprolactone) diol (PMCL-DO), a linear polymer terminated with hydroxyl groups at both ends. nih.gov

These terminal hydroxyl groups can be further modified. For instance, they can be reacted with 1,1'-carbonyldiimidazole (B1668759) (CDI) to produce an active imidazole-capped polymer, which can then be reacted with other functional molecules. nih.gov Another common modification is the acrylation of the terminal hydroxyl groups, converting the telechelic diol into a diacrylate macromonomer. semanticscholar.org These diacrylate precursors are often liquid-like and can be cross-linked via photopolymerization to form biodegradable, amorphous networks without the need for solvents. semanticscholar.org

The identity of the end groups can be precisely characterized using techniques like ¹H and ¹³C NMR spectroscopy. Specific resonances corresponding to the atoms in the terminal monomer units and the initiator fragment confirm the structure and functionality of the polymer chains.

Star and Branched Polymer Synthesis

Beyond linear chains, 2-Oxepanone, 4-methyl- can be polymerized to form more complex, non-linear architectures such as star-shaped and branched polymers. These structures possess unique physical properties, including lower melt viscosity and different solution behavior compared to their linear counterparts of the same molecular weight.

The synthesis of star-shaped polymers is achieved by employing a core molecule with multiple initiation sites (a multifunctional initiator). The number of arms of the resulting star polymer corresponds to the number of initiating groups on the core molecule. Common multifunctional initiators include:

Glycerol (3 hydroxyl groups for a 3-arm star)

Pentaerythritol (4 hydroxyl groups for a 4-arm star)

Hyperbranched polymers (many functional groups for a highly branched or multi-arm star polymer)

In this "core-first" method, the ROP of 4-MeCL is initiated from the multifunctional core, and polymer arms grow outwards. The length of the arms is controlled by the molar ratio of the monomer to the initiating groups on the core molecule. As with linear polymers, the molecular weight can be predicted, and narrow dispersity can be achieved under controlled conditions.

| Target Mₙ (g/mol) | [Monomer]/[Initiator] Ratio | Yield (%) | Experimental Mₙ (g/mol) from ¹H NMR |

|---|---|---|---|

| 5,000 | 39:1 | 92.3 | 4,710 |

| 10,000 | 78:1 | 90.5 | 9,180 |

| 15,000 | 117:1 | 86.4 | 13,620 |

Note: The data presented is for the synthesis of 4-arm star-shaped poly(ε-caprolactone) and serves as a representative example of the synthetic control achievable with the "core-first" method, which is directly applicable to 2-Oxepanone, 4-methyl-.

Relationship between Monomer Purity and Polymerization Outcome

The purity of the 2-Oxepanone, 4-methyl- monomer is of paramount importance for achieving a controlled polymerization and obtaining a polymer with the desired properties. Impurities can act as unintended initiators or chain transfer agents, leading to a loss of control over molecular weight, a broadening of the dispersity, and the formation of polymers with undesired end-groups.

The most common and critical impurity in the ROP of cyclic esters is water. rsc.orgbohrium.com Water can act as an initiator in the presence of many common catalysts like Sn(Oct)₂. researchgate.netrsc.org When water initiates the polymerization, it leads to the formation of a polymer chain with one hydroxyl (-OH) end group and one carboxylic acid (-COOH) end group. rsc.org

The consequences of water contamination include:

Loss of Molecular Weight Control: The presence of an unknown quantity of water as an initiator makes the true initiator concentration uncertain, leading to a discrepancy between the theoretical and experimental molecular weight.

Broad or Bimodal Dispersity: If polymerization is initiated by both the intended initiator (e.g., an alcohol) and water, two populations of polymer chains can be formed, resulting in a broad or even bimodal molecular weight distribution. researchgate.net

Due to this high moisture sensitivity, stringent purification and drying of the monomer, initiator, and solvent (if used), as well as conducting the polymerization under an inert atmosphere (e.g., nitrogen or argon), are standard procedures to ensure a controlled reaction. rsc.orgbohrium.com Studies have shown that even small amounts of water (e.g., >750 ppm) can significantly impact the polymerization outcome. rsc.orgresearchgate.net

Advanced Characterization of 2 Oxepanone, 4 Methyl and Its Polymers

Spectroscopic Analysis of Monomer and Polymer Structures

Spectroscopic techniques are indispensable for confirming the chemical structure of both the monomer and the polymer, identifying functional groups, and determining the arrangement of atoms within the molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of 2-Oxepanone, 4-methyl- and its polymers. It provides information on the chemical environment of individual protons and carbons, allowing for the unambiguous assignment of the molecular structure.

2-Oxepanone, 4-methyl- (Monomer):

The ¹H-NMR and ¹³C-NMR spectra of the monomer, 2-Oxepanone, 4-methyl-, exhibit characteristic signals corresponding to the protons and carbons in its seven-membered ring structure. The chemical shifts are influenced by the electron-withdrawing effect of the ester group and the presence of the methyl substituent at the 4-position.

Interactive Data Table: ¹H-NMR and ¹³C-NMR Chemical Shift Assignments for 2-Oxepanone, 4-methyl-

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 2 (-C=O) | - | ~175 |

| 3 (-CH₂) | ~2.4 - 2.6 | ~35 |

| 4 (-CH(CH₃)-) | ~1.8 - 2.0 | ~32 |

| 4-CH₃ | ~1.0 - 1.2 (d) | ~20 |

| 5 (-CH₂) | ~1.5 - 1.7 | ~30 |

| 6 (-CH₂) | ~1.7 - 1.9 | ~28 |

| 7 (-O-CH₂) | ~4.1 - 4.3 (t) | ~68 |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. 'd' denotes a doublet and 't' denotes a triplet.

Poly(4-methyl-ε-caprolactone) (Polymer):

Upon ring-opening polymerization, the chemical shifts of the protons and carbons in the repeating unit of poly(4-methyl-ε-caprolactone) are altered. The ester linkage in the polymer backbone influences the electronic environment of the neighboring atoms. researchgate.netnih.gov

Interactive Data Table: ¹H-NMR and ¹³C-NMR Chemical Shift Assignments for Poly(4-methyl-ε-caprolactone)

| Position in Repeating Unit | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 2 (-C=O) | - | ~173 |

| 3 (-CH₂) | ~2.3 | ~34 |

| 4 (-CH(CH₃)-) | ~1.7 | ~31 |

| 4-CH₃ | ~0.9 (d) | ~21 |

| 5 (-CH₂) | ~1.4 | ~36 |

| 6 (-CH₂) | ~1.6 | ~25 |

| 7 (-O-CH₂) | ~4.0 (t) | ~64 |

Note: The chemical shifts are approximate and can vary depending on the solvent, molecular weight, and tacticity of the polymer. 'd' denotes a doublet and 't' denotes a triplet.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Correlation Spectroscopy (COSY), provide further structural confirmation by revealing correlations between different nuclei. sdsu.eduyoutube.com

COSY (¹H-¹H Correlation Spectroscopy): A COSY spectrum of poly(4-methyl-ε-caprolactone) would show cross-peaks between adjacent protons that are spin-spin coupled. For instance, the protons on C3 would show a correlation with the proton on C4, and the protons on C5 would show correlations with the protons on C4 and C6. This helps in assigning the proton signals along the polymer backbone. sdsu.edu

HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence): An HSQC spectrum directly correlates each proton signal with the carbon signal to which it is attached. pressbooks.pub This is a powerful tool for unambiguously assigning the carbon spectrum based on the more easily assigned proton spectrum. For example, the proton signal at ~4.0 ppm would show a cross-peak with the carbon signal at ~64 ppm, confirming their direct bond in the -O-CH₂- group. researchgate.net

Deuterium (B1214612) labeling is a sophisticated technique used to trace the fate of specific atoms during a chemical reaction, thereby providing valuable insights into the reaction mechanism. In the context of the ring-opening polymerization of 2-Oxepanone, 4-methyl-, deuterium labeling can be employed to elucidate the mechanism of monomer insertion and chain propagation.

For instance, by selectively replacing a proton on the monomer with a deuterium atom (e.g., at the C7 position), one can monitor the position of the deuterium label in the resulting polymer using ¹H-NMR (by observing the disappearance of a proton signal) or ²H-NMR spectroscopy. This can help to determine whether the ring-opening occurs via cleavage of the acyl-oxygen bond or the alkyl-oxygen bond of the ester. Such studies are crucial for understanding the catalyst's mode of action and for designing catalysts that can control the polymer's microstructure. nih.govacs.org

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of the monomer and the molecular weight distribution of the polymer, as well as to identify oligomeric species and end-groups.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polymers and oligomers, as it minimizes fragmentation during the ionization process. researchgate.net When coupled with tandem mass spectrometry (MS/MS), it allows for the detailed structural characterization of selected ions. nih.gov

For the analysis of poly(4-methyl-ε-caprolactone), ESI-MS can be used to determine the molecular weight distribution of the polymer by observing a series of peaks corresponding to oligomers of different lengths, each differing by the mass of the repeating unit (128.17 g/mol ). The charge state of the ions (typically singly or doubly charged) allows for the calculation of the mass of each oligomer. researchgate.net

By selecting a specific oligomer ion and subjecting it to collision-induced dissociation (CID) in an MS/MS experiment, fragmentation patterns can be obtained. The fragmentation of polyesters typically occurs at the ester linkages, providing information about the sequence of monomer units and the structure of the end-groups. nih.gov This is particularly useful for analyzing copolymers or for confirming the identity of the initiator and terminator species in the polymer chains.

Interactive Data Table: Illustrative ESI-MS Data for Poly(4-methyl-ε-caprolactone) Oligomers

| Oligomer (n) | Repeating Units | Calculated Mass (Da) | Observed m/z (Singly Charged, [M+Na]⁺) |

| 3 | 3 | 384.51 | 407.50 |

| 4 | 4 | 512.68 | 535.67 |

| 5 | 5 | 640.85 | 663.84 |

| 6 | 6 | 769.02 | 792.01 |

| 7 | 7 | 897.19 | 920.18 |

Note: The calculated mass is for the neutral oligomer. The observed m/z corresponds to the sodium adduct, which is commonly observed in ESI-MS. The table is illustrative and actual observed masses may vary slightly.

Mass Spectrometry (MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Degradation Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to assess the purity of the 2-Oxepanone, 4-methyl- monomer and to identify the products generated during the degradation of its polymer, poly(2-Oxepanone, 4-methyl-).

For the monomer, GC-MS analysis separates volatile impurities from the main compound based on their differential partitioning between a stationary phase and a mobile gas phase. The subsequent mass spectrometry analysis provides mass-to-charge ratios of the eluting compounds, allowing for their definitive identification. This is crucial for verifying the purity of the monomer and ensuring the absence of residual reactants from its synthesis, such as 4-methylcyclohexanone (B47639).

In the context of polymer degradation, GC-MS is instrumental in identifying the low molecular weight products formed during hydrolytic or thermal breakdown. Studies on analogous polymers, such as poly(ε-caprolactone) (PCL), have shown that degradation often leads to the release of the monomer, as well as cyclic dimers and trimers. mdpi.com For poly(2-Oxepanone, 4-methyl-), GC-MS analysis of degradation samples would similarly be expected to identify 2-Oxepanone, 4-methyl- as the primary product, alongside other small molecules resulting from chain scission. mdpi.com

Fragmentation Pathway Elucidation

Mass spectrometry, particularly following electron ionization (EI), causes the 2-Oxepanone, 4-methyl- molecule to form a molecular ion which then undergoes fragmentation. Elucidating these fragmentation pathways is key to confirming the molecule's structure. As a lactone (a cyclic ester), its fragmentation is governed by established patterns for esters and cyclic compounds. libretexts.orgchemguide.co.uk

The molecular ion of 2-Oxepanone, 4-methyl- (C₇H₁₂O₂) would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight (128.17). Key fragmentation steps include:

Alpha-cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage. This can lead to the loss of a CO group (m/z 28), or cleavage at the C-O bond.

Ring-opening followed by cleavage: The cyclic structure can open, forming a linear radical cation that then fragments. This often involves McLafferty-type rearrangements if a gamma-hydrogen is available for transfer. uni-saarland.de

Loss of neutral molecules: Fragments corresponding to the loss of stable neutral molecules like carbon monoxide (CO), water (H₂O), or ethene (C₂H₄) are common. researchgate.net

A plausible fragmentation pathway could involve the initial loss of an ethyl group (C₂H₅, m/z 29) or a propyl group (C₃H₇, m/z 43) from the alkyl chain portion of the ring, leading to characteristic peaks in the mass spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in both the 2-Oxepanone, 4-methyl- monomer and its polymer. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

The IR spectrum of both the monomer and the polymer is dominated by the characteristic absorptions of the ester group and the aliphatic hydrocarbon backbone. bham.ac.ukresearchgate.net Polymerization can be monitored by observing the disappearance of spectral features unique to the monomer's strained ring structure and the appearance of bands characteristic of the resulting linear polyester (B1180765) chain. nih.gov

Table 1: Key IR Absorption Bands for 2-Oxepanone, 4-methyl- and its Polymer

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

|---|---|---|---|

| ~1720-1740 | C=O Stretch | Ester Carbonyl | Confirms the presence of the defining ester functional group. The exact position can indicate crystallinity in the polymer. bham.ac.uk |

| ~2850-2960 | C-H Stretch | Aliphatic (CH₂, CH₃) | Indicates the hydrocarbon backbone of the molecule. |

Chromatographic Separation Techniques

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight and Polydispersity

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight characteristics of poly(2-Oxepanone, 4-methyl-). This technique separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute more quickly than smaller molecules that can penetrate the pores of the stationary phase.

The analysis provides several key parameters:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that gives more weight to larger molecules.

Polydispersity Index (PDI or Đ): The ratio of Mw/Mn, which describes the breadth of the molecular weight distribution. A value of 1.0 indicates a monodisperse polymer, where all chains are of the same length.

Research has detailed the GPC analysis of poly(4-methyl-ε-caprolactone) diols, providing specific experimental conditions. nih.gov

Table 2: Example GPC/SEC Conditions for Poly(2-Oxepanone, 4-methyl-) Analysis

| Parameter | Value | Reference |

|---|---|---|

| Eluent | DMF with 0.01 M LiBr | nih.gov |

| Standard | Polymethyl methacrylate (B99206) (PMMA) | nih.gov |

| Column Temperature | 50 °C | nih.gov |

| Detector Temperature | 35 °C | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Purity and Composition

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to assess the purity of the 2-Oxepanone, 4-methyl- monomer and to determine the composition of its copolymers. By utilizing a high-pressure pump to pass a solvent through a column packed with a solid adsorbent material, HPLC separates components of a mixture with high resolution.

For monomer analysis, a reversed-phase HPLC method can effectively separate 2-Oxepanone, 4-methyl- from non-polar impurities or unreacted starting materials. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

In polymer analysis, HPLC is particularly useful for determining the composition of copolymers. For instance, in block copolymers containing poly(2-Oxepanone, 4-methyl-) and another block like poly(ethylene oxide), HPLC can be used to quantify the relative amounts of each component, which is crucial for understanding the final properties of the material. acs.org

Thermal Analysis of Poly(2-Oxepanone, 4-methyl-)

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for characterizing the thermal properties and stability of poly(2-Oxepanone, 4-methyl-).

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This analysis reveals key thermal transitions. Unlike the semi-crystalline poly(ε-caprolactone) which shows a distinct melting temperature (Tm) around 60 °C, poly(2-Oxepanone, 4-methyl-) is an amorphous polymer due to the methyl group disrupting the chain's ability to pack into a crystalline lattice. acs.orgresearchgate.net Therefore, its DSC thermogram is characterized by a glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The reported Tg for this polymer is in the range of -32 °C to -44 °C. nih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides information about the thermal stability and decomposition profile of the polymer. TGA analysis shows that poly(2-Oxepanone, 4-methyl-) possesses good thermal stability, with onset decomposition temperatures (Td) typically above 200 °C. nih.gov

Table 3: Thermal Properties of Poly(2-Oxepanone, 4-methyl-)

| Property | Typical Value | Technique | Significance |

|---|---|---|---|

| Glass Transition Temperature (Tg) | -32 °C to -44 °C nih.gov | DSC | Indicates the transition from a glassy to a rubbery state; defines the lower service temperature. |

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry is a thermoanalytical technique used to determine the thermal transitions of a polymer. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

In the analysis of poly(4-methyl-ε-caprolactone) (PMCL), DSC reveals important information about the polymer's amorphous and crystalline nature. The glass transition temperature is a key characteristic of the amorphous region, representing the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Research on poly(4-methyl-ε-caprolactone) diol has shown that the glass transition temperature is influenced by the degree of polymerization (DP). As the degree of polymerization increases, the glass transition temperature of the uncrosslinked polymer slightly decreases. For instance, uncrosslinked PMCL with a DP of 10 exhibits a Tg of -58.5 °C, which shifts to -59.7 °C for a DP of 20, and to -60.8 °C for a DP of 50. nih.gov

Cross-linking the polymer chains has a significant impact on the thermal transitions. Cross-linked PMCL scaffolds show a notable increase in their glass transition temperatures compared to their uncrosslinked counterparts. This is because the cross-links restrict the mobility of the polymer chains, requiring more energy for the transition from a glassy to a rubbery state. For example, a cross-linked scaffold derived from a PMCL precursor with a DP of 10 (PMCL10-DY) displays a Tg of -46.1 °C. nih.gov As the DP of the precursor increases, the Tg of the resulting cross-linked scaffold decreases, with values of -54.0 °C for PMCL20-DY and -58.1 °C for PMCL50-DY. nih.gov

The following table summarizes the glass transition temperatures of both uncrosslinked and cross-linked poly(4-methyl-ε-caprolactone) with varying degrees of polymerization.

Interactive Data Table: Glass Transition Temperatures (Tg) of Poly(4-methyl-ε-caprolactone)

| Polymer Sample | Degree of Polymerization (DP) | Glass Transition Temperature (Tg) (°C) |

| Uncrosslinked PMCL | 10 | -58.5 |

| Uncrosslinked PMCL | 20 | -59.7 |

| Uncrosslinked PMCL | 50 | -60.8 |

| Cross-linked PMCL Scaffold (PMCL10-DY) | 10 | -46.1 |

| Cross-linked PMCL Scaffold (PMCL20-DY) | 20 | -54.0 |

| Cross-linked PMCL Scaffold (PMCL50-DY) | 50 | -58.1 |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is primarily used to determine the thermal stability and decomposition characteristics of materials. The onset decomposition temperature (Td), which indicates the temperature at which the material begins to degrade, is a critical parameter obtained from TGA.

For polymers of 4-methyl-ε-caprolactone, TGA is employed to assess their suitability for applications that may involve elevated temperatures. The thermal stability of these polymers is influenced by factors such as the degree of polymerization.

Studies on cross-linked poly(4-methyl-ε-caprolactone) scaffolds have demonstrated a direct relationship between the degree of polymerization of the precursor and the thermal stability of the resulting scaffold. As the DP of the PMCL precursor increases, the onset decomposition temperature of the cross-linked scaffold also increases. nih.gov For instance, a scaffold synthesized from a precursor with a DP of 10 (PMCL10-DY) has an onset decomposition temperature of 215.4 °C. nih.gov This temperature rises to 246.8 °C for a scaffold made from a precursor with a DP of 50 (PMCL50-DY). nih.gov This trend suggests that longer polymer chains contribute to enhanced thermal stability.

The data below presents the onset decomposition temperatures for cross-linked poly(4-methyl-ε-caprolactone) scaffolds with different precursor degrees of polymerization.

Interactive Data Table: Onset Decomposition Temperatures (Td) of Cross-linked Poly(4-methyl-ε-caprolactone) Scaffolds

| Polymer Sample | Degree of Polymerization (DP) of Precursor | Onset Decomposition Temperature (Td) (°C) |

| PMCL10-DY | 10 | 215.4 |

| PMCL50-DY | 50 | 246.8 |

Degradation Studies of Poly 2 Oxepanone, 4 Methyl

Enzymatic Degradation Pathways

The enzymatic degradation of poly(4-methyl-ε-caprolactone) is primarily facilitated by hydrolytic enzymes that cleave the ester bonds within the polymer backbone. This process is analogous to the well-studied degradation of its parent polymer, poly(ε-caprolactone) (PCL), but is significantly influenced by the presence of the methyl group on the caprolactone (B156226) ring.

Role of Lipases and Cutinases in Hydrolysis

Lipases and cutinases, both belonging to the serine hydrolase family, are the primary enzymes responsible for the hydrolysis of poly(4-methyl-ε-caprolactone). These enzymes, commonly found in various microorganisms, catalyze the cleavage of ester linkages in the polymer chain.

Lipases, such as those from Pseudomonas cepacia and various fungi, have demonstrated efficacy in degrading polyesters. oup.commdpi.comresearchgate.netulpgc.esnih.gov Cutinases, enzymes that naturally break down the plant cuticle polymer cutin, also exhibit significant activity against synthetic polyesters. oup.commdpi.comresearchgate.netfrontiersin.orgbohrium.com The degradation process typically involves the adsorption of the enzyme onto the polymer surface, followed by the hydrolytic cleavage of the ester bonds. nih.gov Engineered bifunctional lipase-cutinase fusion proteins have shown enhanced degradation efficiency for PCL, suggesting a similar potential for its methylated derivative. bohrium.comresearchgate.net

Factors Influencing Enzymatic Degradation Rates

Several factors at the molecular and macroscopic level can influence the rate at which poly(4-methyl-ε-caprolactone) is degraded by enzymes.

Copolymer Composition: The incorporation of 4-methyl-ε-caprolactone as a comonomer in copolymers can significantly alter the degradation profile. Copolymerization generally reduces the crystallinity of the resulting polymer, which in turn can accelerate the rate of enzymatic hydrolysis. oup.com For instance, copolymers of ε-caprolactone and other lactones have been shown to have different degradation rates depending on the comonomer ratio and distribution. mdpi.com The introduction of hydrophilic blocks, such as polyethylene glycol (PEG), into the polymer structure can also increase the rate of degradation by enhancing water uptake and enzyme accessibility. mdpi.comnih.gov

Table 1: Factors Affecting Enzymatic Degradation of Poly(4-methyl-ε-caprolactone)

| Factor | Influence on Degradation Rate | Rationale |

| Amorphous Structure | Increased | Enzymes more readily access and cleave polymer chains in non-crystalline regions. mdpi.comfrontiersin.orgnih.gov |

| Copolymerization | Generally Increased | Disruption of polymer chain regularity leads to lower crystallinity and enhanced enzyme accessibility. oup.commdpi.com |

| Hydrophilicity | Increased | Higher water absorption facilitates enzyme action and hydrolysis of ester bonds. mdpi.comnih.gov |

Mechanism of Enzymatic Hydrolysis at the Molecular Level

The enzymatic hydrolysis of the ester bonds in poly(4-methyl-ε-caprolactone) follows a well-established mechanism for serine hydrolases. The process is initiated by the formation of an enzyme-substrate complex at the polymer surface.

The catalytic triad (typically composed of serine, histidine, and aspartate or glutamate residues) in the active site of the lipase (B570770) or cutinase plays a crucial role. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester bond in the polymer chain. This leads to the formation of a tetrahedral intermediate, which is stabilized by the enzyme's active site. The intermediate then collapses, resulting in the cleavage of the ester bond and the formation of an acyl-enzyme intermediate, where a portion of the polymer chain is covalently attached to the serine residue. researchgate.net

Subsequently, a water molecule enters the active site and hydrolyzes the acyl-enzyme intermediate, releasing the cleaved polymer fragment (an oligomer or monomer) and regenerating the free enzyme for further catalytic cycles. researchgate.net This process of surface erosion continues, gradually breaking down the polymer into smaller, water-soluble molecules.

Microbial Degradation and Bioremediation Potential

The ability of microorganisms to utilize poly(4-methyl-ε-caprolactone) as a carbon source is of significant interest for bioremediation and waste management applications.

Identification of Microorganisms Capable of Utilizing 2-Oxepanone, 4-methyl- Derivatives

A wide range of microorganisms, including bacteria and fungi, have been identified as being capable of degrading poly(ε-caprolactone) and are likely candidates for the degradation of its methylated derivative. These microorganisms secrete the necessary extracellular lipases and cutinases to initiate the breakdown of the polymer.

Bacteria: Several bacterial genera are known to produce PCL-degrading enzymes. These include:

Pseudomonas mdpi.comnih.govresearchgate.net

Brevundimonas oup.comoup.comnih.gov

Rhodococcus frontiersin.org

Streptomyces nih.gov

Alcaligenes faecalis nih.gov

Lactobacillus nih.gov

Brevibacillus thermoruber nih.gov

Fungi: Fungi are also significant contributors to the biodegradation of polyesters. Genera known to degrade PCL include:

Aspergillus nih.govresearchgate.net

Fusarium nih.govresearchgate.net

Penicillium researchgate.net

Parengyodontium researchgate.net

Candida nih.gov

Rhizopus nih.gov

Mucor nih.gov

While specific studies identifying microorganisms that exclusively degrade poly(4-methyl-ε-caprolactone) are limited, it is highly probable that many of the organisms listed above can also metabolize this substituted polyester (B1180765), given the similarity in its chemical structure to PCL.

Metabolic Pathways for Lactone Ring Cleavage by Microorganisms